5H-chromeno[2,3-c]isoquinolin-5-one
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Overview
Description
5H-chromeno[2,3-c]isoquinolin-5-one: (CAS Number: ) belongs to the class of heterocyclic compounds. Its chemical structure features a chromeno[2,3-c]isoquinoline scaffold, which combines a chromene ring fused with an isoquinoline ring. This compound exhibits intriguing properties due to its unique arrangement of aromatic rings.
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing 5H-chromeno[2,3-c]isoquinolin-5-one. One notable approach involves the microwave-assisted multicomponent reaction, where 3-formylchromone, an amine, and polymeric formaldehyde react under solvent-free and catalyst-free conditions . This unexpected cyclization pathway expands the use of polymeric formaldehyde as a C1 building block in synthesis.
Industrial Production:: While industrial-scale production details are scarce, research laboratories typically synthesize this compound using modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity:: 5H-chromeno[2,3-c]isoquinolin-5-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes yield reduced derivatives.
Substitution: Substituents can be introduced at different positions on the aromatic rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) facilitates reduction.
Substitution: Various electrophilic reagents (e.g., acyl chlorides, alkyl halides) can be employed.
Scientific Research Applications
Chemistry::
Building Block: Researchers use 5H-chromeno[2,3-c]isoquinolin-5-one as a versatile building block for designing novel organic molecules.
Fluorescent Probes: Modified derivatives serve as fluorescent probes in chemical biology studies.
Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.
Neuroprotective Effects: Research suggests potential neuroprotective effects, making it relevant for neurological disorders.
Dye Synthesis: The chromeno[2,3-c]isoquinoline core contributes to the development of dyes and pigments.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies indicate that 5H-chromeno[2,3-c]isoquinolin-5-one likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H9NO2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
chromeno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H9NO2/c18-15-12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)19-16(13)17-15/h1-9H |
InChI Key |
JLKGOYDXVVKMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N=C3O2 |
Origin of Product |
United States |
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